molecular formula C23H38N2O5S B14470655 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester CAS No. 65907-41-7

6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester

Cat. No.: B14470655
CAS No.: 65907-41-7
M. Wt: 454.6 g/mol
InChI Key: TWAUHSNBYLNAEE-UHFFFAOYSA-N
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Description

6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester is a complex organic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester has numerous applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • 6-Oxa-3-thia-2,4-diazadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

Compared to similar compounds, 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester stands out due to its specific ester group and the presence of the 2-(1-methylethoxy)phenyl moiety

Properties

CAS No.

65907-41-7

Molecular Formula

C23H38N2O5S

Molecular Weight

454.6 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-[decoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C23H38N2O5S/c1-6-7-8-9-10-11-12-15-18-28-22(26)24(4)31-25(5)23(27)30-21-17-14-13-16-20(21)29-19(2)3/h13-14,16-17,19H,6-12,15,18H2,1-5H3

InChI Key

TWAUHSNBYLNAEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC=C1OC(C)C

Origin of Product

United States

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